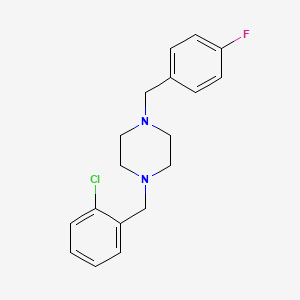

1-(2-chlorobenzyl)-4-(4-fluorobenzyl)piperazine

Description

Significance of the Piperazine (B1678402) Core in Medicinal Chemistry

The piperazine scaffold is considered a "privileged" structure in medicinal chemistry, a term bestowed upon molecular frameworks that are capable of binding to multiple biological targets. sigmaaldrich.comresearchgate.net This versatility stems from its distinct structural and physicochemical properties. The two nitrogen atoms in the piperazine ring can be readily modified, allowing for the creation of a diverse library of compounds with a wide range of biological activities. researchgate.net This adaptability enables chemists to fine-tune the pharmacological profile of a molecule to enhance its efficacy and reduce side effects.

The presence of the piperazine moiety often improves the pharmacokinetic properties of a drug, such as its solubility and ability to be absorbed by the body. researchgate.net These characteristics are crucial for ensuring that a drug reaches its intended target in sufficient concentrations to exert a therapeutic effect. The piperazine ring is found in drugs across numerous therapeutic areas, including antihistamines, antipsychotics, antidepressants, and anticancer agents. nih.govnih.gov

Table 1: Therapeutic Areas of Piperazine-Containing Drugs

| Therapeutic Area | Example Drug Classes |

| Central Nervous System | Antipsychotics, Antidepressants, Anxiolytics |

| Allergy and Immunology | Antihistamines |

| Infectious Diseases | Antibacterials, Antifungals, Anthelmintics |

| Oncology | Anticancer agents |

| Cardiovascular Diseases | Antianginal agents |

Overview of Benzylpiperazine Analogues in Pharmaceutical Research

Among the numerous derivatives of piperazine, benzylpiperazines represent a significant class of compounds with a broad spectrum of pharmacological activities. researchgate.netwikipedia.org 1-Benzylpiperazine (BZP), the parent compound of this family, has been shown to possess stimulant properties, acting on the dopaminergic and serotonergic systems in the brain. wikipedia.orgnih.gov This activity has led to its investigation for potential therapeutic applications, although it has also been associated with recreational use. europa.euusdoj.gov

The substitution of the benzyl (B1604629) ring in benzylpiperazine analogues allows for the modulation of their biological effects. researchgate.net Researchers have explored a wide variety of substitutions to enhance potency, selectivity, and safety profiles. These modifications can influence how the molecule interacts with its biological target, leading to a range of effects from central nervous system stimulation to anticancer activity. nih.govwikipedia.org

Research Context for 1-(2-chlorobenzyl)-4-(4-fluorobenzyl)piperazine within Halogenated Piperazine Chemistry

The specific compound, this compound, falls within the class of halogenated piperazine derivatives. The introduction of halogen atoms, such as chlorine and fluorine, into a drug molecule is a common strategy in medicinal chemistry to enhance its therapeutic properties. Halogenation can influence a molecule's metabolic stability, membrane permeability, and binding affinity to its target. researchgate.net

In the context of benzylpiperazine derivatives, the presence of chloro and fluoro substituents on the benzyl rings is of particular research interest. The chlorine atom at the 2-position of one benzyl ring and the fluorine atom at the 4-position of the other are expected to significantly alter the electronic and steric properties of the molecule compared to unsubstituted benzylpiperazine. These modifications can lead to altered pharmacological activity and a different safety profile.

While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest potential for a range of biological activities. The synthesis of related halogenated piperazine derivatives has been reported in the context of developing antimicrobial and anticancer agents. researchgate.netnih.gov For instance, the precursor 1-(4-fluorobenzyl)piperazine is used in the synthesis of various biologically active molecules, including chemokine antagonists and kinase inhibitors. sigmaaldrich.com Therefore, it is plausible that this compound is being investigated for similar therapeutic applications, where the specific halogenation pattern may confer unique and advantageous properties. Further research is needed to fully elucidate the pharmacological profile and therapeutic potential of this specific compound.

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]-4-[(4-fluorophenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClFN2/c19-18-4-2-1-3-16(18)14-22-11-9-21(10-12-22)13-15-5-7-17(20)8-6-15/h1-8H,9-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYCTAFTGMLGNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=C(C=C2)F)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Chlorobenzyl 4 4 Fluorobenzyl Piperazine and Its Analogues

General Synthetic Routes to Substituted Piperazines

The construction of substituted piperazine (B1678402) rings is a well-trodden path in organic synthesis, with numerous strategies developed to afford a high degree of structural variety. These methods can be broadly categorized based on the key bond-forming reactions used to either construct the heterocyclic ring itself or to append substituents onto a pre-existing piperazine core. Major approaches include the reduction of diketopiperazines, palladium-catalyzed amination reactions, and various cyclization strategies. rsc.orgorganic-chemistry.org

Amination and Alkylation Reactions

Direct N-alkylation of the piperazine ring is one of the most straightforward and widely used methods for synthesizing N-substituted and N,N'-disubstituted piperazines. This approach typically involves the nucleophilic substitution reaction between a piperazine nitrogen and an alkyl halide, such as a benzyl (B1604629) chloride or bromide. nih.gov For the synthesis of unsymmetrically disubstituted piperazines like 1-(2-chlorobenzyl)-4-(4-fluorobenzyl)piperazine, the reaction must be performed sequentially.

A common challenge in this method is controlling the degree of alkylation. To achieve mono-alkylation, a large excess of piperazine can be used to statistically favor the single substitution product. orgsyn.org Alternatively, a more controlled approach involves using a mono-protected piperazine derivative, such as 1-(tert-butoxycarbonyl)piperazine (N-Boc-piperazine). The first alkyl group is introduced on the unprotected nitrogen, followed by the removal of the Boc protecting group and subsequent alkylation of the second nitrogen. nih.govresearchgate.net

Reductive amination represents another powerful tool for N-alkylation. mdpi.com This method involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent. For instance, reacting mono-substituted piperazine with a suitable benzaldehyde (B42025) and a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) yields the N-benzylated product. nih.gov This technique is valued for its mild conditions and broad functional group tolerance. mdpi.com

| Method | Reactants | Key Reagents/Conditions | Primary Product |

| Direct Dialkylation | Piperazine + 2 eq. Alkyl Halide | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Symmetrically N,N'-disubstituted piperazine |

| Sequential Alkylation | 1. N-Boc-piperazine + Alkyl Halide (1) 2. Deprotection (e.g., TFA) 3. Product from step 2 + Alkyl Halide (2) | 1. Base 2. Acid 3. Base | Unsymmetrically N,N'-disubstituted piperazine |

| Reductive Amination | Piperazine (or mono-subst. piperazine) + Aldehyde | Reducing agent (e.g., NaBH(OAc)₃) | N-alkylated piperazine |

Amide and Carbonyl Coupling Strategies

Furthermore, the piperazine ring itself can be constructed from acyclic precursors. A classic method involves the reduction of 2,5-diketopiperazines, which are cyclic diamides. These precursors can be synthesized via the cyclodimerization of amino acids. Subsequent reduction of the two amide carbonyl groups, often with powerful reagents like a mixture of sodium borohydride (B1222165) and iodine (NaBH₄/I₂), affords the saturated piperazine ring. rsc.org

Specific Approaches for Halogenated Benzyl and Phenyl Piperazine Scaffolds

The synthesis of this compound, which features two different halogenated benzyl groups, is most logically achieved through a sequential N-alkylation strategy.

A plausible synthetic pathway would be:

Mono-alkylation: Reaction of N-Boc-piperazine with 2-chlorobenzyl chloride in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). This selectively yields 1-(tert-butoxycarbonyl)-4-(2-chlorobenzyl)piperazine.

Deprotection: Removal of the Boc protecting group using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), to give 1-(2-chlorobenzyl)piperazine (B92573).

Second Alkylation: The final step involves the alkylation of 1-(2-chlorobenzyl)piperazine with 4-fluorobenzyl chloride under similar basic conditions to afford the target compound, this compound. google.comnih.gov

For analogues containing a halogenated phenyl group directly attached to a piperazine nitrogen (N-arylpiperazines), palladium-catalyzed cross-coupling reactions are the methods of choice. The Buchwald-Hartwig amination, for example, provides an efficient route by coupling an aryl halide (e.g., 1-bromo-2-fluorobenzene) with a piperazine derivative in the presence of a palladium catalyst and a suitable ligand. nih.govorganic-chemistry.org This method is highly valued for its efficiency and broad substrate scope, even with sterically hindered or electron-rich aryl chlorides. organic-chemistry.orgorganic-chemistry.org

Derivatization Strategies for Enhancing Molecular Complexity and Diversity

Once the core piperazine scaffold is assembled, further derivatization can be employed to generate libraries of analogues for structure-activity relationship (SAR) studies. The piperazine moiety serves as a versatile anchor for introducing molecular diversity. nih.gov

Strategies include:

Varying N-Substituents: The most common approach involves synthesizing a range of analogues by using a diverse set of alkyl halides, benzyl halides, or aryl halides in the alkylation or amination steps described previously. researchgate.net

Functionalization of Substituents: The aromatic rings of the benzyl or phenyl groups can be subjected to further reactions. For example, electrophilic aromatic substitution could introduce additional functional groups. The halogen atoms themselves can serve as handles for cross-coupling reactions (e.g., Suzuki, Sonogashira) to attach more complex fragments.

Late-Stage Modification: Advanced techniques allow for the modification of complex molecules at a late stage in the synthesis. For example, methods for the deoxygenative functionalization of amino acid residues in peptides could be adapted to modify functional groups on the piperazine substituents, enabling rapid diversification without requiring a complete re-synthesis. acs.org

Analytical Characterization Methods for Synthesized Compounds

The unambiguous identification and purity assessment of this compound and its analogues are accomplished using a suite of standard spectroscopic and chromatographic techniques. humanjournals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are indispensable for structural elucidation. ¹H-NMR provides information on the number and connectivity of protons, with characteristic signals for the aromatic protons on the benzyl rings and the aliphatic protons of the piperazine ring. ¹³C-NMR reveals the carbon skeleton of the molecule. auburn.edunih.gov

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide structural information through fragmentation patterns. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used to confirm the mass of the product and assess its purity. humanjournals.comresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For piperazine derivatives, characteristic C-H (aromatic and aliphatic), C-N, and C-halogen bond vibrations can be observed. auburn.edu

Chromatographic Methods: Thin Layer Chromatography (TLC) is used for rapid monitoring of reaction progress. High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound. rdd.edu.iq

Elemental Analysis and Melting Point: Elemental analysis provides the empirical formula by determining the percentage composition of C, H, and N, which can be compared to the calculated values. The melting point of a crystalline solid is a useful indicator of its purity. humanjournals.com

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides definitive proof of the molecular structure and stereochemistry in the solid state. nih.govmdpi.com

| Technique | Information Obtained | Typical Application |

| ¹H and ¹³C NMR | Connectivity of atoms (molecular structure) | Primary structure elucidation |

| Mass Spectrometry | Molecular weight and fragmentation patterns | Confirmation of identity and molecular formula |

| IR Spectroscopy | Presence of functional groups | Confirmation of key chemical bonds |

| HPLC | Purity and quantity of the compound | Final purity assessment |

| Melting Point | Physical property indicating purity | Purity check for crystalline solids |

| X-ray Crystallography | Precise 3D molecular structure | Absolute structure determination |

Structure Activity Relationship Sar Studies of 1 2 Chlorobenzyl 4 4 Fluorobenzyl Piperazine Analogues

Influence of Halogenation on Pharmacological Activity and Binding Affinity

Halogenation of the aromatic rings is a key strategy for modulating the pharmacological properties of piperazine-based ligands. researchgate.net The presence, position, and nature of halogen atoms can significantly affect binding affinity through various mechanisms, including steric, electronic, and hydrophobic effects, as well as the formation of specific halogen bonds with the target protein. acs.org

Research into various classes of piperazine (B1678402) derivatives has shown that halogenation can either enhance or diminish binding affinity depending on the specific context of the binding pocket. For instance, in one study on piperidine (B6355638)/piperazine-based sigma receptor 1 (S1R) ligands, the presence of a 4-fluoro substituent on a phenyl ring resulted in a different molecular arrangement within the binding site, preventing crucial ionic interactions and leading to weak affinity. nih.gov Conversely, studies on other receptor systems have demonstrated that halogenation of a benzamide (B126) group can strengthen binding affinity. researchgate.net The 4-fluorobenzyl and piperazine moieties have been identified as crucial functional groups for the anticancer activity of certain compounds. nih.gov

The type of halogen is also a critical factor. The ability to form halogen bonds generally increases with the size and polarizability of the halogen atom, following the trend I > Br > Cl > F. acs.org In systems where a halogen bond can be formed with a backbone carbonyl oxygen, replacing a hydrogen atom with iodine can increase affinity by up to two orders of magnitude. acs.org Studies on inhibitors of human cathepsin L (hCatL) showed that introducing a chlorine atom increased affinity by about one order of magnitude, with further gains observed when moving to heavier halides. acs.org Similarly, in a series of FPMINT analogues targeting equilibrative nucleoside transporters (ENTs), the presence of a halogen substitute on the fluorophenyl moiety was found to be essential for inhibitory activity. polyu.edu.hk

The following table summarizes the influence of halogenation on the binding affinity of representative piperazine analogues from various studies.

| Compound Series | Halogen Modification | Effect on Binding Affinity (Ki) or Activity (IC50) | Reference(s) |

| Sigma-1 Receptor Ligands | 4-H → 4-F on phenyl ring | Significant decrease in affinity | nih.gov |

| CXCR3 Antagonists | Halogenation of benzamide group | Strengthened binding affinity | researchgate.net |

| 5-HT7 Receptor Ligands | 5-H → 5-F on indole (B1671886) ring | Highest affinity in series (Ki = 8 nM) | mdpi.com |

| 5-HT7 Receptor Ligands | 5-H → 5-Br on indole ring | Moderate affinity (Ki = 126 nM) | mdpi.com |

| 5-HT7 Receptor Ligands | 5-H → 5-Cl on indole ring | Lower affinity (Ki = 481 nM) | mdpi.com |

| hCatL Inhibitors | H → Cl | ~10-fold increase in affinity | acs.org |

| hCatL Inhibitors | Cl → I | Further ~10-fold increase in affinity | acs.org |

Impact of Aromatic Substituents on Molecular Interactions

Substituents on the aromatic rings of 1-(2-chlorobenzyl)-4-(4-fluorobenzyl)piperazine analogues play a pivotal role in defining their interaction with biological targets. researchgate.net Modifications to these rings can alter the compound's electronic properties, lipophilicity, and steric profile, thereby influencing binding affinity and selectivity. researchgate.net

The introduction of electron-donating or electron-withdrawing groups can modulate the strength of key interactions, such as π-π stacking and cation-π interactions, with aromatic amino acid residues in the receptor binding pocket. researchgate.netmdpi.com For example, the basicity of the piperazine nitrogen atom attached to an aromatic ring can be influenced by substituents on that ring, which in turn affects its potential for hydrogen bonding or ionic interactions with acidic residues like aspartate or glutamate. nih.govnih.gov

The size and shape of substituents also have a significant impact. Bulky groups may cause steric clashes that prevent optimal binding, whereas smaller substituents might allow for a better fit within the active site. researchgate.net In a study of dopamine (B1211576) D4 receptor agonists, substituted [(4-phenylpiperazinyl)-methyl]benzamides were investigated, highlighting the importance of the substitution pattern on the benzamide moiety for selective activity. Furthermore, research on histamine (B1213489) H3 and sigma-1 receptor antagonists demonstrated that specific substituents on the N-arylpiperazine portion are crucial for interacting with key amino acid residues. acs.org

The table below illustrates how different aromatic substituents can affect the biological activity of piperazine-containing compounds.

| Compound Class | Aromatic Substituent | Observation | Reference(s) |

| Sigma-1 Receptor Ligands | 4-Hydroxyphenyl | Detrimental to binding affinity compared to unsubstituted phenyl. | nih.gov |

| Anticancer Agents | 3,4-Dichlorophenyl on piperazine | Conferred the highest cytotoxicity against MCF7 breast cancer cells. | mdpi.com |

| EGFR Inhibitors | 3-Trifluoromethyl on aniline (B41778) moiety | Caused a substantial decrease in enzymatic activity. | acs.org |

| EGFR Inhibitors | 3-Methyl, Ethyl, Methoxy, Halogen, or Difluoromethyl on aniline moiety | Maintained strong enzymatic inhibition activities. | acs.org |

| ENT Inhibitors | N-naphthalene → N-benzene | Abolished inhibitory effects on ENT1 and ENT2. | polyu.edu.hk |

| ENT Inhibitors | N-benzene → N-(meta-chlorophenyl) | Restored inhibitory effect on ENT1 but not ENT2. | polyu.edu.hk |

Conformational Dynamics of the Piperazine Ring and Substituent Orientation

The six-membered piperazine ring is not planar and typically adopts a thermodynamically stable chair conformation. nih.govnih.gov This conformational preference dictates the spatial orientation of the N1 and N4 substituents, which can exist in either axial or equatorial positions. The relative orientation of these substituents is a critical determinant of how the molecule fits into a receptor binding site.

In the dominant chair conformation, large substituents like the 2-chlorobenzyl and 4-fluorobenzyl groups are expected to preferentially occupy the equatorial positions to minimize steric hindrance. rsc.org However, the piperazine ring is conformationally flexible and can undergo ring inversion (chair-chair interconversion). nih.gov The energetic barrier to this inversion can be influenced by the nature of the substituents.

While the chair form is most common, other conformations, such as the boat or twist-boat, can be adopted. nih.govrsc.org For example, the coordination of a piperazine-containing ligand to a metal ion can force the ring into a boat conformation to satisfy the geometric requirements for complex formation. nih.gov In another study, significant allylic strain between methyl substituents and a carbamate (B1207046) protecting group on a piperazine ring resulted in a preference for a twist-boat conformation over the typical chair form. rsc.org This demonstrates that bulky substituents can induce energetically preferred conformations other than the standard chair, which in turn alters the orientation of the key pharmacophoric groups and their interaction with the biological target. The piperazine ring also provides rotational flexibility, allowing the attached benzyl (B1604629) groups to explore different orientations within the binding pocket. mdpi.com

Bioisosteric Modifications and Their Effects on Activity and Metabolic Stability

Bioisosteric replacement is a powerful strategy in drug design used to improve a compound's pharmacological or pharmacokinetic properties without drastically changing its interaction with the primary biological target. cambridgemedchemconsulting.com In the context of 1,4-disubstituted piperazines, the piperazine core itself can be replaced with other cyclic diamine structures or related scaffolds to enhance properties like metabolic stability, solubility, or binding affinity. nih.govnih.gov

The piperazine ring is susceptible to N-dealkylation, which is a common metabolic pathway. Replacing it with a more metabolically robust bioisostere can improve a drug candidate's half-life and oral bioavailability. nih.govnih.gov For instance, studies on atypical dopamine transporter (DAT) inhibitors found that replacing a piperazine ring with a series of aminopiperidines led to analogues with improved metabolic stability in rat liver microsomes. nih.govnih.gov

However, bioisosteric replacement can also significantly impact binding affinity. A study on σ2 receptor ligands showed that replacing the piperazine moiety with various diazaspiroalkanes generally led to a reduction in affinity for the σ2 receptor, whereas a homopiperazine (B121016) (1,4-diazepane) analogue was the most potent compound in the series. nih.gov This highlights that while bioisosteric replacement can improve pharmacokinetics, it must be carefully evaluated to ensure that the affinity for the target is not compromised.

The following table presents examples of piperazine bioisosteres and their observed effects on activity and metabolic properties.

| Original Scaffold | Bioisosteric Replacement | Key Finding(s) | Reference(s) |

| Piperazine | Homopiperazine (1,4-Diazepane) | Highest affinity for σ2 receptor in the series. | nih.gov |

| Piperazine | Spirocyclic Diamines | Reduction in affinity for σ2 receptor. | nih.gov |

| Piperazine | Bridged 2,5-diazabicyclo[2.2.1]heptane | Maintained nanomolar affinity for the σ2 receptor. | nih.gov |

| Piperazine | Aminopiperidines | Improved metabolic stability in DAT inhibitors. | nih.govnih.gov |

| Piperazine | 1-Azaspiro[3.3]heptane | Showed improved metabolic stability over 2-azaspiro[3.3]heptane. | researchgate.net |

Rational Design Principles for Optimized Derivatives

The SAR data gathered from analogues of this compound provide a foundation for the rational design of new derivatives with superior properties. The goal is to fine-tune the structure to maximize potency and selectivity while optimizing pharmacokinetic characteristics. researchgate.net

Key design principles derived from these SAR studies include:

Strategic Halogenation: The type and position of halogen substituents on the benzyl rings are critical. The design process should explore different halogens (F, Cl, Br, I) at various positions to exploit potential halogen bonding interactions and optimize electronic and hydrophobic properties for enhanced binding affinity. researchgate.net

Aromatic Ring Substitution: Modifying the electronic nature of the aromatic rings with small electron-donating or electron-withdrawing groups can fine-tune interactions with the target receptor. However, bulky substituents should generally be avoided unless a specific pocket accommodates them, to prevent steric hindrance.

Conformational Constraint and Flexibility: While the inherent flexibility of the piperazine scaffold is important, introducing conformational constraints can sometimes lock the molecule into a more bioactive conformation, improving affinity and selectivity. This can be achieved by incorporating the piperazine into a bridged or fused ring system.

Bioisosteric Replacement for Improved Pharmacokinetics: If metabolic instability is an issue, particularly N-dealkylation of the piperazine ring, bioisosteric replacement with scaffolds like aminopiperidines, homopiperazine, or spirocyclic diamines should be considered. nih.govnih.gov This strategy can enhance metabolic stability and improve oral bioavailability, although its impact on target affinity must be carefully assessed. nih.gov

By integrating these principles, medicinal chemists can guide the synthesis of next-generation analogues with a higher probability of achieving the desired therapeutic profile.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Properties

There are no specific studies available in the scientific literature that report on the quantum chemical calculations for the electronic properties of 1-(2-chlorobenzyl)-4-(4-fluorobenzyl)piperazine. Such investigations would typically employ methods like Density Functional Theory (DFT) or Hartree-Fock (HF) to determine key electronic descriptors.

Table 1: Hypothetical Data from Quantum Chemical Calculations

| Electronic Property | Hypothetical Value | Description |

| HOMO Energy | Not Available | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons. |

| LUMO Energy | Not Available | Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons. |

| HOMO-LUMO Gap | Not Available | Difference in energy between HOMO and LUMO, indicating chemical reactivity and stability. |

| Dipole Moment | Not Available | A measure of the overall polarity of the molecule. |

| Molecular Electrostatic Potential (MEP) | Not Available | A map of electrostatic potential on the electron density surface, indicating regions prone to electrophilic or nucleophilic attack. |

Note: The data in this table is hypothetical and for illustrative purposes only, as no published research for this specific compound was found.

Molecular Docking Simulations for Ligand-Target Interactions

No molecular docking studies specifically investigating the binding of this compound to any biological target have been published. Molecular docking is a computational method used to predict the binding orientation and affinity of a ligand to a receptor. While numerous studies perform docking for various piperazine-containing molecules against targets like G-protein coupled receptors, enzymes, and ion channels, none have focused on this specific compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

A search of the scientific literature did not yield any Quantitative Structure-Activity Relationship (QSAR) models that specifically include this compound. QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. The development of a robust QSAR model requires a dataset of structurally related compounds with corresponding activity data, which has not been reported for a series containing this specific molecule.

Molecular Dynamics Simulations for Binding Stability and Conformational Analysis

There are no published molecular dynamics (MD) simulation studies for this compound. MD simulations provide insights into the dynamic behavior of a molecule and its complexes over time, assessing the stability of ligand-protein interactions and exploring different conformational states. The absence of such studies means that the binding stability and conformational landscape of this compound remain computationally unexplored.

Virtual Screening and Ligand-Based Drug Design Approaches

No research has been found that utilizes this compound as a query molecule in virtual screening campaigns or as a template in ligand-based drug design approaches. These methods are instrumental in identifying novel bioactive compounds from large chemical databases or in designing new molecules with desired pharmacological properties based on the features of a known active compound.

Preclinical Efficacy and Translational Research Potential

In Vitro Efficacy in Relevant Biological Assays

Currently, there is no publicly available scientific literature detailing the in vitro efficacy of 1-(2-chlorobenzyl)-4-(4-fluorobenzyl)piperazine in specific biological assays. While research has been conducted on various piperazine (B1678402) derivatives, demonstrating a range of biological activities, data directly pertaining to this specific compound is absent from the reviewed scientific databases.

Piperazine analogues, as a broad class of compounds, have been investigated for their potential therapeutic effects. For instance, certain substituted piperazine derivatives have been synthesized and screened for their antimicrobial and antifungal properties. These studies have shown that some compounds in this class exhibit significant activity against various bacterial and fungal strains. Additionally, other research has focused on the cytotoxic effects of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives against a panel of human cancer cell lines, revealing potent antiproliferative activity. nih.gov Mechanistic studies on some piperazines have suggested that they can induce apoptosis and inhibit critical cellular processes like microtubule synthesis and cell cycle progression in cancer cells. nih.gov

However, it is crucial to emphasize that these findings relate to other piperazine-containing molecules and cannot be directly extrapolated to this compound. Without specific experimental data, its in vitro biological activity remains uncharacterized.

In Vivo Proof-of-Concept Studies in Animal Models

There is a lack of published in vivo proof-of-concept studies for this compound in any animal models. Scientific literature searches did not yield any reports on the administration of this compound to animals to assess its efficacy for any potential therapeutic indication.

In the broader context of piperazine derivatives, some compounds have undergone preclinical evaluation in animal models. For example, studies by the U.S. National Cancer Institute (NCI) have shown that certain lead piperazine compounds can suppress and eliminate experimental tumors in small-animal models. nih.gov Furthermore, other research has detailed the in vivo efficacy of specific histamine (B1213489) H3 receptor antagonists with a piperazine core in rat models, demonstrating a significant reduction in food consumption. In the field of epilepsy research, a novel anti-epileptic agent, 4-(2-chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-one (GM-90432), which contains a related structural motif, has been shown to reduce seizure-like behaviors in both zebrafish and mouse models. mdpi.com

These examples highlight the potential for piperazine-containing compounds to exhibit biological activity in vivo. Nevertheless, in the absence of specific studies on this compound, its potential efficacy in animal models remains undetermined.

Pharmacokinetic Profiling in Preclinical Contexts (excluding human data)

No specific preclinical pharmacokinetic data for this compound has been reported in the scientific literature. The absorption, distribution, metabolism, and excretion (ADME) properties of this compound in any animal species are currently unknown.

Absorption and Distribution Considerations

There is no available information regarding the absorption and distribution of this compound in preclinical models. Factors such as its oral bioavailability, rate of absorption, and the extent of its distribution to various tissues and organs have not been investigated.

For context, studies on other piperazine derivatives have been conducted. For instance, a radiolabeled piperazine compound, 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine, demonstrated high brain uptake and significant brain-to-blood ratios in biodistribution studies in mice, suggesting its ability to cross the blood-brain barrier. nih.gov The distribution of a toxic agent is influenced by its water solubility, with polar compounds tending to be excreted by the kidneys and lipid-soluble compounds more likely to be excreted via bile and accumulate in fatty tissues. msdvetmanual.com

Metabolism and Elimination Pathways

The metabolic fate and elimination pathways of this compound in preclinical species have not been characterized. There are no studies identifying its metabolites or the primary routes and rates of its excretion from the body.

Research on the metabolism of a different piperazine derivative, N-benzylpiperazine (BZP), in rats has identified p-hydroxy-BZP as the main metabolite, with a smaller amount of m-hydroxy-BZP also being formed. nih.gov The cumulative excretion of these metabolites and the parent drug in urine has been quantified over 48 hours. nih.gov The primary routes of excretion for toxic agents and their metabolites are through the kidneys and the gastrointestinal tract, with minor routes including milk, sweat, and saliva. msdvetmanual.com

Comparative Analysis with Established Preclinical Leads

A comparative analysis of this compound with established preclinical leads is not possible at this time due to the absence of any preclinical efficacy or pharmacokinetic data for this compound. To perform such an analysis, data on its biological activity, potency, selectivity, and ADME properties would be required.

For illustrative purposes, a study on novel histamine H3 receptor antagonists compared the in vivo efficacy of newly synthesized piperazine derivatives with the reference compound ciproxifan in a rat model of food intake. nih.gov This type of comparative study is essential for evaluating the potential advantages of a new chemical entity over existing preclinical candidates.

Future Research Directions for this compound

The synthetic compound this compound represents a molecule of interest within medicinal chemistry due to its core piperazine scaffold, a feature present in numerous biologically active agents. The piperazine ring is a common pharmacophore known for its versatile binding properties and is found in drugs targeting a wide range of therapeutic areas, including cancer and central nervous system disorders nih.gov. The specific combination of 2-chlorobenzyl and 4-fluorobenzyl substituents on the piperazine nitrogen atoms suggests potential for complex interactions with various biological targets. This article outlines key future research directions to systematically explore the therapeutic potential of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-chlorobenzyl)-4-(4-fluorobenzyl)piperazine, and how can purity be maximized?

- Methodology :

- Step 1 : React 2-chlorobenzyl chloride with piperazine in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃ or NaHCO₃) to form the mono-substituted intermediate .

- Step 2 : Introduce the 4-fluorobenzyl group via nucleophilic substitution using 4-fluorobenzyl bromide. Microwave-assisted synthesis (50°C, 10 min) improves yield and reduces side products .

- Purification : Use silica gel chromatography (ethyl acetate/hexane gradient) or recrystallization with diethyl ether .

- Yield Optimization : Monitor reaction progress via TLC (hexane:ethyl acetate, 2:1) and adjust stoichiometry to 1.2:1 (alkylating agent:piperazine) .

Q. Which analytical techniques are most reliable for structural characterization?

- Techniques :

- ¹H/¹³C NMR : Confirm substitution patterns on the piperazine ring and benzyl groups. Key signals: aromatic protons (δ 7.0–7.4 ppm), piperazine CH₂ (δ 2.4–3.8 ppm) .

- HPLC : Use a C18 column (methanol/water, 70:30) to assess purity (>95%). Retention time varies with substituents .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 349.1) .

Advanced Research Questions

Q. How can molecular docking studies guide the design of this compound derivatives as kinase inhibitors?

- Methodology :

- Target Selection : Focus on tyrosine kinases (e.g., TyM) due to piperazine’s affinity for ATP-binding pockets .

- Docking Software : Use AutoDock Vina or Schrödinger Maestro. Set grid boxes around active sites (20 ų) .

- Key Interactions : Prioritize halogen bonds (Cl, F with backbone carbonyls) and hydrophobic contacts with benzyl groups. Derivatives with ortho-nitro substituents show enhanced binding (IC₅₀: 0.48 µM) .

- Validation : Compare docking scores with experimental IC₅₀ values from tyrosinase inhibition assays .

Q. What strategies resolve contradictions in biological activity data across assays?

- Approach :

- Standardize Assay Conditions : Use consistent substrate concentrations (e.g., 0.5 mM L-DOPA for tyrosinase) and control for pH/temperature .

- Dose-Response Curves : Perform triplicate measurements for IC₅₀ calculations. Address outliers via statistical tests (e.g., Grubbs’ test) .

- Orthogonal Assays : Confirm activity in cell-based models (e.g., cancer cell lines) if in vitro enzyme assays disagree .

Q. How do substituents on the benzyl groups modulate pharmacokinetic properties?

- SAR Insights :

| Substituent Position | Effect on logP | Bioactivity Trend |

|---|---|---|

| 2-Cl (benzyl) | ↑ Lipophilicity | Enhanced kinase inhibition |

| 4-F (benzyl) | ↓ Metabolism | Improved metabolic stability |

| Ortho-NO₂ | ↑ Electron-withdrawing | 10x lower IC₅₀ |

- In Silico Tools : SwissADME predicts logP (2.1–3.5) and BBB permeability. Avoid PAINS alerts via ZINC15 screening .

Q. What crystallization challenges arise for X-ray diffraction studies?

- Challenges : Low melting points (94–95°C) and solvent inclusion in crystal lattices .

- Solutions : Use slow evaporation in dichloromethane/hexane. Add seed crystals to improve lattice formation. For oily products, convert to hydrochloride salts .

Data Contradiction Analysis

Q. Why do some derivatives show high in vitro activity but poor in vivo efficacy?

- Hypotheses :

- Metabolic Instability : Fluorine substituents may reduce CYP450-mediated degradation, but 2-chloro groups could increase plasma protein binding .

- Solubility Limits : Use LogD₇.4 (1.5–2.5) to prioritize derivatives for PK studies. Add PEG formulations to enhance bioavailability .

Methodological Tables

Table 1 : Key Synthetic Parameters for Piperazine Derivatives

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Mono-substitution | 2-Chlorobenzyl chloride, DMF, K₂CO₃, 6 h | 60–75% | |

| Di-substitution | 4-Fluorobenzyl bromide, MW, 50°C | 70–85% | |

| Purification | Silica gel (ethyl acetate:hexane, 1:8) | >95% purity |

Table 2 : Tyrosinase Inhibition Data for Selected Derivatives

| Compound | IC₅₀ (µM) | Key Substituents |

|---|---|---|

| 13 | 0.48 | 2-NO₂, 4-F |

| 22 | 0.87 | 2-CF₃, 4-Cl |

| Kojic Acid (Control) | 17.76 | N/A |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.